N~5~-(Diaminomethylidene)-D-ornithyl-D-tyrosyl-D-threonyl-D-prolyl-D-glutaminyl-D-leucyl-D-alanine
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Overview
Description
N~5~-(Diaminomethylidene)-D-ornithyl-D-tyrosyl-D-threonyl-D-prolyl-D-glutaminyl-D-leucyl-D-alanine is a complex peptide compound. It is composed of several amino acids, each contributing to its unique structure and properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-D-ornithyl-D-tyrosyl-D-threonyl-D-prolyl-D-glutaminyl-D-leucyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as HPLC are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-D-ornithyl-D-tyrosyl-D-threonyl-D-prolyl-D-glutaminyl-D-leucyl-D-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosyl residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkylating agents.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-D-ornithyl-D-tyrosyl-D-threonyl-D-prolyl-D-glutaminyl-D-leucyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-D-ornithyl-D-tyrosyl-D-threonyl-D-prolyl-D-glutaminyl-D-leucyl-D-alanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide
Uniqueness
N~5~-(Diaminomethylidene)-D-ornithyl-D-tyrosyl-D-threonyl-D-prolyl-D-glutaminyl-D-leucyl-D-alanine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
868844-69-3 |
---|---|
Molecular Formula |
C38H61N11O11 |
Molecular Weight |
848.0 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-1-[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C38H61N11O11/c1-19(2)17-26(33(55)44-20(3)37(59)60)47-32(54)25(13-14-29(40)52)45-35(57)28-8-6-16-49(28)36(58)30(21(4)50)48-34(56)27(18-22-9-11-23(51)12-10-22)46-31(53)24(39)7-5-15-43-38(41)42/h9-12,19-21,24-28,30,50-51H,5-8,13-18,39H2,1-4H3,(H2,40,52)(H,44,55)(H,45,57)(H,46,53)(H,47,54)(H,48,56)(H,59,60)(H4,41,42,43)/t20-,21+,24-,25-,26-,27-,28-,30-/m1/s1 |
InChI Key |
PMXUANKRHSXPES-GLTLXSONSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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